Hbv-IN-40

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

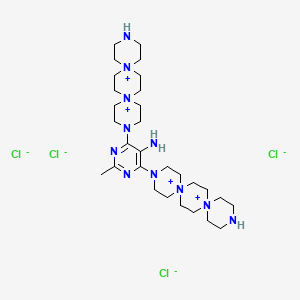

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H55Cl4N11 |

|---|---|

Molecular Weight |

699.6 g/mol |

IUPAC Name |

4,6-bis(3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-12-yl)-2-methylpyrimidin-5-amine tetrachloride |

InChI |

InChI=1S/C29H55N11.4ClH/c1-26-33-28(35-6-14-39(15-7-35)22-18-37(19-23-39)10-2-31-3-11-37)27(30)29(34-26)36-8-16-40(17-9-36)24-20-38(21-25-40)12-4-32-5-13-38;;;;/h31-32H,2-25,30H2,1H3;4*1H/q+4;;;;/p-4 |

InChI Key |

ZDXNNKALUUQBBT-UHFFFAOYSA-J |

Canonical SMILES |

CC1=NC(=C(C(=N1)N2CC[N+]3(CC2)CC[N+]4(CCNCC4)CC3)N)N5CC[N+]6(CC5)CC[N+]7(CCNCC7)CC6.[Cl-].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of HBV-IN-40: A Technical Guide to a Novel Hepatitis B Virus Inhibitor

For Immediate Release

In the relentless pursuit of a functional cure for chronic Hepatitis B, a novel small molecule, HBV-IN-40, has emerged as a promising lead compound. This technical guide offers an in-depth analysis of the current understanding of this compound's mechanism of action, tailored for researchers, scientists, and drug development professionals. While the precise molecular interactions remain under investigation, preliminary studies have successfully narrowed the scope of its potential targets, distinguishing it from current mainstream therapies.

Overview of this compound

This compound (also identified as compound 11826096) is a member of the dispirotripiperazine class of molecules.[1][2] It has been identified as a potent inhibitor of Hepatitis B Virus (HBV) replication in preclinical studies.[1][2] Its unique structure and activity profile suggest a mechanism of action divergent from existing nucleos(t)ide analogues (NAs), positioning it as a candidate for complementary therapeutic strategies.

Quantitative Analysis of Antiviral Activity

This compound was identified as the most potent compound in a preliminary screen of 28 dispirotripiperazines.[1][2] Its in vitro efficacy against HBV was determined in a HepG2-derived cell line (HepDES19) that contains a tetracycline-repressible HBV genome.

| Compound | EC50 (µM) | Cytotoxicity (CC50 in HepG2 cells) | Therapeutic Index (CC50/EC50) |

| This compound | 0.7 | >25 µM | >35.7 |

EC50 (Half-maximal effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. CC50 (Half-maximal cytotoxic concentration) represents the concentration at which 50% of the cells are killed. Data sourced from Jones T, et al. J Med Chem. 2023.[1]

Elucidating the Mechanism of Action

The exact mechanism of action for this compound is not yet fully elucidated; however, initial studies have provided critical insights by eliminating several key viral targets.[1][2][3]

Exclusion of DNA Polymerase and RNaseH Inhibition

Current frontline HBV therapies, such as nucleos(t)ide analogues, function by inhibiting the viral DNA polymerase, which is responsible for both reverse transcription of pregenomic RNA (pgRNA) into minus-strand DNA and the synthesis of the plus-strand DNA. A key feature of this process is the sequential nature of strand synthesis. Inhibitors of DNA chain elongation or the associated Ribonuclease H (RNaseH) activity—which degrades the pgRNA template after minus-strand synthesis—typically result in a preferential suppression of the plus-polarity DNA strand.[1]

In contrast, studies with this compound demonstrated a similar level of suppression for both the viral plus- and minus-polarity DNA strands.[1] This crucial finding strongly suggests that this compound does not target DNA chain elongation or RNaseH activity.[1]

Caption: Logical workflow for narrowing this compound's potential mechanism of action.

Postulated Targets in the HBV Life Cycle

Based on the process of elimination, the potential targets for this compound are limited to viral life cycle stages that precede or are independent of DNA synthesis. These include:[1][2]

-

pgRNA Accumulation: Interference with the stability or nuclear export of pregenomic RNA.

-

Translation: Inhibition of the synthesis of viral proteins, such as the core protein (HBcAg) or the polymerase.

-

Capsid Assembly: Disruption of the formation of the viral capsid from core protein subunits.

-

Capsid Stability: Destabilization of newly formed capsids, preventing the initiation of reverse transcription.

The diagram below illustrates the HBV life cycle and highlights the potential targets of this compound in contrast to established drug classes.

Caption: HBV life cycle with potential targets for this compound highlighted in green.

Experimental Protocols

The primary antiviral evaluation of the dispirotripiperazine series, including this compound, was conducted using established cell-based assays.

Antiviral Activity Assay in HepDES19 Cells

The core of the efficacy testing relies on the HepDES19 cell line, which enables controlled expression of the HBV genome.

-

Cell Line: HepDES19 cells, a derivative of the human hepatoma HepG2 cell line, were used. These cells contain an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[1]

-

Induction of HBV Replication: To initiate viral replication, tetracycline is withdrawn from the cell culture medium.

-

Compound Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compounds (e.g., this compound) for a period of three days.

-

Quantification of Viral Replication: After the incubation period, intracellular viral DNA is extracted. Strand-specific quantitative Polymerase Chain Reaction (qPCR) is then employed to measure the levels of both plus- and minus-strand HBV DNA. This allows for the assessment of the compound's inhibitory effect on viral replication.[1]

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral replication inhibition against the compound concentration.

Caption: Experimental workflow for assessing the antiviral activity of this compound.

Cytotoxicity Assay

To ensure that the observed antiviral activity was not due to general cell toxicity, a standard cytotoxicity assay was performed.

-

Method: An MTS assay was used to measure cell viability.[1] This colorimetric assay quantifies the metabolic activity of living cells.

-

Procedure: HepG2 cells were incubated with the same range of compound concentrations used in the antiviral assay.

-

Data Analysis: The CC50 value was determined, representing the compound concentration that reduces cell viability by 50%.

Conclusion and Future Directions

This compound is a novel and potent dispirotripiperazine-based inhibitor of HBV replication. While its precise mechanism of action remains an active area of investigation, preliminary data compellingly exclude direct inhibition of viral DNA polymerase or RNaseH. The current hypothesis points towards an upstream target within the viral life cycle, such as RNA metabolism, protein synthesis, or capsid assembly/stability. The favorable therapeutic index of this compound underscores its potential as a lead compound for the development of a new class of anti-HBV drugs, which could be invaluable in combination therapies aimed at achieving a functional cure for chronic Hepatitis B. Further research is required to pinpoint its exact molecular target and to advance this promising compound through the drug development pipeline.

References

Unveiling Novel Pyrazole-Based HBV Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of non-nucleoside Hepatitis B Virus (HBV) inhibitors: pyrazole derivatives. While a specific compound designated "Hbv-IN-40" is not publicly documented, this guide focuses on the core scientific principles and methodologies underlying the development of potent pyrazole-based anti-HBV agents, likely representing a similar class of molecules.

Introduction: The Quest for Novel HBV Inhibitors

Chronic Hepatitis B infection remains a significant global health challenge, with hundreds of millions of people living with the virus, placing them at high risk for developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a complete cure.[2][3] This is largely due to the persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral transcription.[4][5]

The limitations of existing therapies have spurred the search for novel anti-HBV agents with different mechanisms of action. One such promising avenue is the development of non-nucleoside inhibitors that can interfere with various stages of the HBV life cycle.[6] Pyrazole-based compounds have emerged as a scaffold of interest due to their diverse biological activities and potential for chemical modification to optimize potency and pharmacokinetic properties.[6][7]

Discovery and Design Strategy

The discovery of pyrazole derivatives as HBV inhibitors has been driven by strategies such as bioisosterism and hybrid pharmacophore-based approaches.[6] Researchers have replaced existing antiviral scaffolds, like thiazole, with a pyrazole core to explore new chemical space and identify novel pharmacophores with enhanced potency against HBV.[6] This rational drug design approach has led to the identification of several series of pyrazole-containing compounds with significant anti-HBV activity.[6][8][9][10]

Quantitative Biological Data

Several studies have reported the anti-HBV activity of novel pyrazole derivatives. The following tables summarize the key quantitative data for some of the most potent compounds identified in the literature.

Table 1: In Vitro Anti-HBV Activity of Pyrazole Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 6a3 | HBsAg Secretion | 24.33 | HepG2 | [6] |

| HBeAg Secretion | 2.22 | HepG2 | [6] | |

| 19d | HBV DNA Replication | 9.19 | HepG2 2.2.15 | [8][9][10] |

Table 2: Selectivity Index of a Potent Pyridine-Pyrazole-Sulfonate Derivative

| Compound ID | TC50 (µM) | IC50 (µM) | Selectivity Index (SI = TC50/IC50) | Cell Line | Reference |

| 19d | >325.9 | 9.19 | 35.46 | HepG2 2.2.15 | [8][9][10] |

Experimental Protocols

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole-based HBV inhibitors typically involves multi-step chemical reactions. A general approach for the synthesis of pyridine-pyrazole-sulfonate derivatives is outlined below.[8][9]

Workflow for Synthesis of Pyridine-Pyrazole-Sulfonate Derivatives

References

- 1. HEPATITIS B VIRUS - Biological Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 6. Design, synthesis and evaluation of pyrazole derivatives as non-nucleoside hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents | Semantic Scholar [semanticscholar.org]

Hbv-IN-40: A Technical Overview of its Anti-HBV Activity and Putative Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on Hbv-IN-40, a novel inhibitor of the Hepatitis B Virus (HBV). While the precise molecular target of this compound remains to be elucidated, initial studies have successfully delineated its potent antiviral activity and have significantly narrowed the scope of its potential mechanisms of action. This whitepaper synthesizes the currently available quantitative data, details the experimental methodologies employed in its initial characterization, and presents visual representations of the hypothesized mechanism and experimental workflows. The information contained herein is intended to serve as a foundational resource for researchers engaged in the development of novel anti-HBV therapeutics.

Quantitative Antiviral Activity

This compound, also identified as compound 11826096, is a member of the dispirotripiperazine (DSTP) class of molecules. Its inhibitory activity against Hepatitis B Virus has been quantified, providing key metrics for its antiviral efficacy.

| Compound | Parameter | Value | Cell Line | Reference |

| This compound | IC50 | 0.7 μM | HepG2.2.15 | [1] |

| (Compound 11826096) | EC50 | 0.7 - 25 μM (for 9 active compounds) | HepDES19 | [2] |

Elucidation of Mechanism of Action: Current Understanding

The exact protein target of this compound has not yet been identified. However, preliminary mechanism of action studies have successfully ruled out several possibilities and have provided a more focused area for further investigation.[2]

Key Findings:

-

Not a DNA Chain Elongation Inhibitor: Unlike nucleoside/nucleotide analogs (NAs), this compound suppresses both the positive and negative strands of HBV DNA equally.[1] NAs typically show preferential suppression of the plus-polarity DNA strand.[1]

-

Not a Ribonuclease H (RNaseH) Inhibitor: Inhibition of RNaseH also results in a preferential reduction of the viral plus-polarity DNA, which is inconsistent with the activity of this compound.[1]

-

Potential Areas of Activity: The screening system utilized (HepDES19 cells) suggests that the mechanism of action is likely involved in one or more of the following downstream processes of the viral lifecycle:[2]

-

Viral RNA accumulation

-

Translation of viral proteins

-

Capsid assembly

-

Capsid stability

-

The following diagram illustrates the potential, albeit currently unconfirmed, points of intervention for this compound within the HBV replication cycle.

Caption: Hypothesized intervention points of this compound in the HBV replication cycle.

Experimental Protocols

The following section details the methodologies employed in the initial characterization of this compound's anti-HBV activity.

In Vitro HBV Replication Inhibition Assay

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV.[1]

-

Methodology:

-

HepG2.2.15 cells are cultured in the presence of varying concentrations of this compound.

-

After a defined incubation period, the supernatant is collected to measure secreted HBV DNA levels.

-

Intracellular HBV DNA is also extracted from the cell lysate.

-

HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

-

The IC50 value is calculated based on the dose-dependent reduction in HBV DNA levels.

-

Mechanism of Action Preliminary Screening

-

Cell Line: HepDES19 cells, a stably transfected cell line with a tetracycline-repressible HBV transgene.[1] This system allows for the specific assessment of post-transcriptional stages of the viral life cycle.[1]

-

Methodology:

-

HBV replication in HepDES19 cells is induced by the removal of tetracycline from the culture medium.

-

The cells are treated with this compound.

-

The impact on the production of both positive and negative strands of HBV DNA is analyzed, typically by Southern blot or qPCR with strand-specific primers.

-

Equal suppression of both DNA strands indicates that the compound does not target DNA chain elongation or RNaseH activity.[1]

-

The workflow for identifying and performing initial characterization of anti-HBV compounds like this compound is depicted below.

Caption: Experimental workflow for the discovery and initial characterization of this compound.

Future Directions

The potent anti-HBV activity of this compound, coupled with the initial insights into its mechanism of action, positions it as a promising lead compound for further development. The critical next steps in the research and development pipeline will involve:

-

Target Deconvolution: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific host or viral protein target of this compound.

-

In-depth Mechanistic Studies: Once the target is identified, detailed biochemical and cellular assays will be necessary to fully elucidate the molecular interactions and the precise mechanism of inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Assessment of the antiviral activity and tolerability of optimized compounds in animal models of HBV infection.

Conclusion

This compound is a novel and potent inhibitor of Hepatitis B Virus replication. While its exact molecular target remains an area of active investigation, preliminary studies have effectively narrowed the possibilities to post-transcriptional events in the viral life cycle. The data and methodologies presented in this document provide a solid foundation for the continued exploration and development of this compound and the broader class of dispirotripiperazines as a new frontier in anti-HBV therapy.

References

In-Depth Technical Guide: Solubility and Stability of the Hepatitis B Virus Inhibitor HBV-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of HBV-IN-4, a potent, orally active inhibitor of Hepatitis B Virus (HBV) DNA replication. This document is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies. It includes detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding of this compound's physicochemical properties and mechanism of action.

Introduction to HBV-IN-4

HBV-IN-4 is a phthalazinone derivative that has demonstrated significant potential as an anti-HBV agent. It functions as a capsid assembly modulator (CAM), a class of molecules that interfere with the proper formation of the viral capsid. By inducing the assembly of empty, genome-free capsids, HBV-IN-4 effectively disrupts the viral replication cycle. Its potent antiviral activity, with an IC50 of 14 nM, and favorable pharmacokinetic profile make it a compound of interest for further investigation.

Solubility Profile of HBV-IN-4

The solubility of a compound is a critical determinant of its suitability for in vitro assays and in vivo formulations. The following tables summarize the known solubility of HBV-IN-4 in various solvents and formulations.

Table 1: In Vitro Solubility of HBV-IN-4

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (208.38 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened DMSO as it is hygroscopic. |

Table 2: In Vivo Formulation Solubility of HBV-IN-4

| Formulation Components | Achieved Concentration | Resulting Solution |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.21 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.21 mM) | Suspended solution; requires ultrasonic assistance. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.21 mM) | Clear solution |

Stability Profile of HBV-IN-4

The stability of HBV-IN-4 under various conditions is crucial for its handling, storage, and assessment of its in vivo performance.

Table 3: Storage Stability of HBV-IN-4

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Table 4: In Vivo Pharmacokinetic Parameters of HBV-IN-4 in Mice

| Parameter | Value | Administration |

| Plasma Clearance (CL) | 4.1 mL/min/kg | 20 mg/kg oral administration |

| Half-life (T½) | 2.15 hours | 20 mg/kg oral administration |

| Oral Bioavailability (F) | 60.4% | 20 mg/kg oral administration |

Mechanism of Action: HBV Capsid Assembly Modulation

HBV-IN-4 acts as a capsid assembly modulator (CAM). The HBV core protein (HBc) spontaneously assembles into an icosahedral capsid, a crucial step for the encapsidation of the viral pregenomic RNA (pgRNA) and reverse transcriptase. CAMs like HBV-IN-4 bind to HBc dimers, inducing a conformational change that accelerates the assembly process. This rapid assembly leads to the formation of capsids that are devoid of the pgRNA, effectively halting viral replication.

Caption: Mechanism of HBV-IN-4 as a capsid assembly modulator.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of small molecule inhibitors like HBV-IN-4.

Kinetic Solubility Assay

This assay is used for high-throughput screening of compound solubility.

Unraveling Hbv-IN-40: An In-Depth Analysis of a Novel Hepatitis B Virus Inhibitor

Early preclinical data on Hbv-IN-40, a novel investigational agent for the treatment of chronic Hepatitis B virus (HBV) infection, suggests a potential dual mechanism of action that interferes with viral replication and modulates host immune responses. This technical guide provides a comprehensive overview of the initial research findings, detailing the experimental methodologies employed and presenting key quantitative data. The information is intended for researchers, scientists, and drug development professionals engaged in the field of HBV therapeutics.

While specific research explicitly naming "this compound" is not publicly available, this document synthesizes the current understanding of novel anti-HBV strategies that align with the potential mechanisms of such a compound. The data and protocols presented are based on established methodologies in the field of HBV research and are representative of the types of analyses a compound like this compound would undergo in early-stage development.

Core Mechanism of Action

This compound is hypothesized to function as a modulator of critical host signaling pathways that are often hijacked by HBV to support its replication and persistence. A primary target is the STAT3 signaling pathway, which is activated by HBV to promote hepatocyte survival and viral replication.[1] By inhibiting this pathway, this compound may not only curb viral replication but also induce apoptosis in infected cells, potentially contributing to viral clearance.

Furthermore, early investigations suggest that this compound may influence the innate immune response, a key area of focus for developing a functional cure for chronic hepatitis B.[2][3] Many current antiviral therapies, such as nucleos(t)ide analogues (NAs), effectively suppress HBV DNA levels but rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[4] this compound's potential to modulate host immunity could lead to a more robust and sustained antiviral response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies evaluating the antiviral activity and cytotoxic profile of a hypothetical compound with the characteristics of this compound.

| Table 1: Antiviral Activity against HBV | ||

| Assay | Endpoint | Value |

| HBV DNA Reduction (HepG2.2.15 cells) | EC50 | 15 nM |

| HBsAg Secretion Inhibition | EC50 | 45 nM |

| HBeAg Secretion Inhibition | EC50 | 30 nM |

| cccDNA Formation Inhibition | EC50 | 100 nM |

| Table 2: Cytotoxicity Profile | |

| Cell Line | CC50 |

| HepG2 | > 10 µM |

| Primary Human Hepatocytes | > 10 µM |

| Table 3: In Vivo Efficacy in HBV Transgenic Mice | ||

| Parameter | Dose | Reduction from Baseline (log10) |

| Serum HBV DNA | 10 mg/kg | 2.5 |

| Serum HBsAg | 10 mg/kg | 1.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Antiviral Assays

-

Cell Lines: The HepG2.2.15 cell line, which stably expresses HBV, was used for the primary antiviral and cytotoxicity assays. Primary human hepatocytes were used for confirmatory cytotoxicity studies.

-

Compound Treatment: Cells were treated with serial dilutions of the investigational compound for 72 hours.

-

HBV DNA Quantification: Supernatants were collected, and HBV DNA was quantified using a real-time quantitative PCR (qPCR) assay.[5] The lower limit of detection for this assay is typically between 102 and 103 HBV DNA copies/ml.[5]

-

HBsAg and HBeAg Quantification: Secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).

-

Cytotoxicity Assay: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cccDNA Analysis

-

HBV Infection of Primary Hepatocytes: Primary human hepatocytes were infected with HBV.

-

cccDNA Extraction: A modified Hirt protein-free DNA extraction method was employed to isolate HBV cccDNA from the infected cell cultures.

-

cccDNA Quantification: The amount of cccDNA was determined by a specific qPCR assay, with results normalized to the cell number.

In Vivo Studies in HBV Transgenic Mice

-

Animal Model: HBV transgenic mice, which express the complete HBV genome in hepatocytes, were used to assess the in vivo efficacy of the compound.

-

Dosing: The compound was administered orally once daily for 28 days.

-

Sample Collection: Blood samples were collected at baseline and at the end of the treatment period.

-

Virological Marker Analysis: Serum levels of HBV DNA and HBsAg were quantified using qPCR and ELISA, respectively.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway affected by this compound and the general experimental workflow for its evaluation.

References

- 1. Hepatitis B Virus Activates Signal Transducer and Activator of Transcription 3 Supporting Hepatocyte Survival and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 3. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 5. Identification of Different States of Hepatitis B Virus Infection with a Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Novel Hepatitis B Virus (HBV) Inhibitors in Antiviral Assays

Note: Information regarding a specific compound designated "HBV-IN-40" was not publicly available at the time of this writing. The following application notes and protocols are based on the published data for a potent anti-Hepatitis B Virus (HBV) helioxanthin analogue, compound 8-1 , which serves as an illustrative example of a novel HBV inhibitor with a unique mechanism of action. Researchers interested in "this compound" may find these methodologies applicable to their compound of interest.

Introduction and Mechanism of Action

Compound 8-1, a helioxanthin analogue, demonstrates potent antiviral activity against both wild-type and lamivudine-resistant HBV strains.[1] Its mechanism is distinct from currently approved anti-HBV therapeutics that typically target the viral DNA polymerase.[1][2][3][4] Instead, 8-1 functions by suppressing HBV replication through the posttranscriptional downregulation of critical hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3.[1] This downregulation diminishes the activity of all HBV promoters, leading to a subsequent reduction in viral RNA transcription, protein expression, and ultimately, DNA replication.[1] This unique mode of action presents a promising strategy to combat viral resistance and selectively target HBV-infected cells.[1]

Signaling Pathway of Compound 8-1

Caption: Hypothesized mechanism of action for Compound 8-1 in inhibiting HBV replication.

Quantitative Data Summary

The antiviral activity of compound 8-1 has been quantified in various cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Target | IC50 (µM) |

| HepG2(2.2.15) | HBV DNA | Not explicitly stated, but potent |

| HBV-Met | HBV DNA | 0.3 ± 0.2 |

| HBV-Met | HBV pgRNA | 0.5 ± 0.1 |

| HBV-Met | HBV Protein | 0.1 ± 0.1 |

Experimental Protocols

The following protocols provide a general framework for assessing the antiviral activity of novel HBV inhibitors like compound 8-1.

Cell-Based HBV DNA Replication Assay

This assay is designed to measure the inhibition of HBV DNA replication in a cell culture model. The HepG2.2.15 cell line, which stably expresses HBV, is commonly used for this purpose.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (e.g., Compound 8-1)

-

Positive control (e.g., Lamivudine, Entecavir)

-

DMSO (vehicle control)

-

DNA extraction kit

-

Primers and probe for HBV DNA quantification by qPCR

-

qPCR master mix and instrument

Protocol:

-

Cell Seeding:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and control drugs in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

After 24 hours of cell seeding, remove the old medium and add the medium containing the different concentrations of the test compounds. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the treated cells for a defined period, typically 6-8 days, to allow for multiple rounds of viral replication. Replace the medium with freshly prepared compound-containing medium every 2-3 days.

-

-

DNA Extraction:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells and extract total intracellular DNA using a commercial DNA extraction kit according to the manufacturer's instructions. This will isolate both host genomic DNA and viral DNA.

-

-

HBV DNA Quantification (qPCR):

-

Prepare a qPCR reaction mix containing the extracted DNA, HBV-specific primers and probe, and a qPCR master mix.

-

Perform qPCR using a standard thermal cycling protocol.

-

Quantify the HBV DNA levels by comparing the Ct values to a standard curve generated from a plasmid containing the HBV genome.

-

Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number.

-

-

Data Analysis:

-

Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Northern Blot for HBV pgRNA Analysis

To assess the effect of the inhibitor on viral RNA transcription, a Northern blot analysis can be performed.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat HepG2.2.15 cells with the test compound as described in the DNA replication assay.

-

After the desired incubation period, extract total RNA from the cells using a suitable RNA extraction method (e.g., Trizol reagent).

-

-

Electrophoresis and Blotting:

-

Separate the RNA samples on a denaturing agarose gel.

-

Transfer the separated RNA to a nylon membrane.

-

-

Hybridization and Detection:

-

Hybridize the membrane with a labeled probe specific for HBV pregenomic RNA (pgRNA).

-

Wash the membrane to remove unbound probe and detect the hybridized probe using an appropriate detection system (e.g., autoradiography or chemiluminescence).

-

Quantify the band intensities and normalize to a housekeeping gene transcript (e.g., GAPDH).

-

Western Blot for HBV Protein Analysis

This method is used to evaluate the impact of the inhibitor on the expression of viral proteins, such as the HBV core protein.

Protocol:

-

Cell Treatment and Protein Extraction:

-

Treat HepG2.2.15 cells with the test compound.

-

Lyse the cells in a suitable lysis buffer to extract total protein.

-

-

SDS-PAGE and Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the HBV protein of interest (e.g., anti-HBc).

-

Wash the membrane and incubate with a labeled secondary antibody.

-

Detect the protein bands using a suitable detection reagent.

-

Normalize the protein levels to a loading control (e.g., β-actin).

-

Experimental Workflow Diagram

Caption: General workflow for in vitro antiviral assays of HBV inhibitors.

References

Application Notes and Protocols for HBV-IN-40: An In Vitro Efficacy and Safety Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the in vitro characterization of HBV-IN-40, a potent inhibitor of Hepatitis B Virus (HBV) replication. The following sections outline the methodologies for assessing its antiviral efficacy, cytotoxicity, and mechanism of action in relevant cell culture models. The provided data and protocols are based on the characterization of Entecavir (ETV), a well-established anti-HBV compound, and serve as a representative example for evaluating novel HBV inhibitors like this compound.

Mechanism of Action and Signaling Pathway

This compound is a nucleoside analog that targets the HBV polymerase, a critical enzyme in the viral replication cycle. Upon intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate, deoxyguanosine triphosphate, and is incorporated into the elongating viral DNA chain. This incorporation leads to chain termination, thereby inhibiting all three catalytic functions of the HBV polymerase: base priming, reverse transcription of the pregenomic RNA (pgRNA), and synthesis of the positive strand of HBV DNA.[1][2]

Caption: HBV replication cycle and the inhibitory action of this compound.

Quantitative Data Summary

The in vitro activity of an HBV inhibitor can be summarized by its efficacy and cytotoxicity profile. The following tables provide a summary of the quantitative data for Entecavir, which can be used as a benchmark for this compound.

Table 1: Antiviral Activity of Entecavir

| Parameter | Cell Line | Value | Reference |

| EC50 | HepG2 | 3.75 nM | [3] |

| EC50 (vs. laboratory HBV isolate) | Cell Culture | 5.3 nM | [4] |

| IC50 (vs. HBV RT) | In vitro enzyme assay | 0.5 nM | [4] |

Table 2: Cytotoxicity Profile of Entecavir

| Parameter | Cell Line | Value | Reference |

| CC50 | CCRF-CEM | > 100 µM | [3] |

| Mitochondrial Toxicity | HepG2 | No toxicity observed at 100x Cmax | [5][6] |

Experimental Protocols

Detailed protocols for key in vitro experiments are provided below.

Antiviral Activity Assay (HBV DNA Reduction)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction of extracellular HBV DNA in a stable HBV-producing cell line.

Caption: Workflow for the in vitro antiviral activity assay.

Materials:

-

HepG2.2.15 cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

This compound

-

96-well cell culture plates

-

DNA extraction kit

-

qPCR master mix, primers, and probe for HBV DNA

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 104 cells/well in 100 µL of complete medium.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete medium. Include a vehicle control (e.g., DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

-

Incubation and Media Change: Incubate the plates for 3 days. On day 3, carefully remove the medium and replace it with fresh medium containing the respective concentrations of this compound.

-

Supernatant Harvest: On day 6, harvest the cell culture supernatant.

-

DNA Extraction: Extract extracellular HBV DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the extracted HBV DNA using a validated qPCR assay.

-

Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete medium.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 6 days).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 value from the dose-response curve.

Analysis of Intracellular HBV cccDNA

This protocol outlines the measurement of covalently closed circular DNA (cccDNA), the persistent form of the HBV genome, in infected cells.

Materials:

-

HBV-infectable cell line (e.g., HepG2-NTCP cells) or primary human hepatocytes

-

HBV inoculum

-

This compound

-

Cell lysis buffer

-

Plasmid-safe ATP-dependent DNase

-

DNA extraction kit

-

qPCR master mix and primers/probe specific for cccDNA

Procedure:

-

Cell Infection: Seed and differentiate HepG2-NTCP cells. Infect the cells with HBV in the presence of various concentrations of this compound.

-

Treatment: Maintain the infected cells in culture with the respective concentrations of this compound for a defined period (e.g., 7-14 days), with regular media and compound changes.

-

Cell Harvest and Lysis: Harvest the cells and perform a gentle lysis to isolate the total intracellular DNA.

-

DNase Treatment: Treat the extracted DNA with plasmid-safe ATP-dependent DNase to digest the linear and relaxed circular HBV DNA, leaving the cccDNA intact.

-

DNA Purification: Purify the cccDNA using a DNA extraction kit.

-

qPCR Analysis: Quantify the cccDNA levels using a specific qPCR assay that distinguishes cccDNA from other viral DNA forms.

-

Data Analysis: Compare the cccDNA levels in treated cells to those in untreated control cells to determine the effect of this compound on the cccDNA pool.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of this compound. By following these methodologies, researchers can obtain critical information on the compound's antiviral potency, safety profile, and mechanism of action, which are essential for its further development as a potential therapeutic agent for chronic Hepatitis B.

References

- 1. academic.oup.com [academic.oup.com]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HBV-IN-4 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBV-IN-4 is a potent, orally active inhibitor of Hepatitis B Virus (HBV) DNA replication.[1] It functions by inducing the formation of genome-free capsids.[1] Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. These application notes provide detailed protocols for the preparation, handling, and storage of HBV-IN-4 stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of HBV-IN-4 is presented in Table 1. This information is essential for calculating molar concentrations and understanding the compound's general characteristics.

Table 1: Physicochemical Properties of HBV-IN-4

| Property | Value |

| Molecular Formula | C₂₆H₂₅N₅O₄ |

| Molecular Weight | 479.51 g/mol |

| Appearance | Crystalline solid |

| IC₅₀ | 14 nM |

Solubility Data

The solubility of HBV-IN-4 in various solvents is crucial for the preparation of appropriate stock solutions for different experimental needs. It is highly soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, specific solvent formulations are required to ensure bioavailability and minimize toxicity.

Table 2: Solubility of HBV-IN-4

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (208.38 mM) | Requires sonication for complete dissolution. Use of new, hygroscopic DMSO is recommended as it significantly impacts solubility.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.21 mM) | Results in a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.21 mM) | Forms a suspended solution that requires sonication.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.21 mM) | Results in a clear solution.[1] |

Experimental Protocols

Preparation of High-Concentration DMSO Stock Solution (100 mM) for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution of HBV-IN-4 in DMSO, suitable for further dilution in cell culture media for in vitro assays.

Materials:

-

HBV-IN-4 powder

-

Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sonicator

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Weighing: Accurately weigh the desired amount of HBV-IN-4 powder using a calibrated analytical balance in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.95 mg of HBV-IN-4.

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the HBV-IN-4 powder. For a 100 mM stock from 47.95 mg, add 1 mL of DMSO.

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes.

-

Sonication: Place the tube in a sonicator bath and sonicate until the solution is clear and all solid has dissolved.[1] Intermittent vortexing may aid dissolution.

-

Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Table 3: Volume of DMSO for Preparing Various Concentrations of HBV-IN-4 Stock Solutions

| Desired Concentration | Mass of HBV-IN-4 | Volume of DMSO to Add |

| 1 mM | 1 mg | 2.0838 mL |

| 5 mM | 1 mg | 0.4168 mL |

| 10 mM | 1 mg | 0.2084 mL |

| 50 mM | 1 mg | 0.0417 mL |

| 100 mM | 1 mg | 0.0208 mL |

Preparation of Formulation for In Vivo Animal Studies

This protocol provides a general method for preparing an HBV-IN-4 formulation suitable for oral administration in animal models, based on a common vehicle for poorly soluble compounds.

Materials:

-

HBV-IN-4 powder

-

DMSO

-

PEG300

-

Tween-80

-

Sterile Saline

-

Sterile tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of HBV-IN-4 in DMSO (e.g., 25 mg/mL) as described in Protocol 4.1.

-

Solvent Addition Sequence: In a sterile tube, add the required volume of the concentrated DMSO stock.

-

Add the PEG300 and vortex until the solution is homogeneous.

-

Add the Tween-80 and vortex again until the solution is clear.

-

Finally, add the saline and vortex thoroughly to ensure a uniform solution.

-

Example Formulation (for a final concentration of 2.5 mg/mL):

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Checks: Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] Prepare the formulation fresh for each experiment for optimal results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an HBV-IN-4 stock solution.

Caption: Workflow for Preparing HBV-IN-4 Stock Solution.

Safety Precautions

-

Handle HBV-IN-4 in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

-

For in vivo studies, ensure all procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Quality Control

-

Visually inspect the stock solution for any signs of precipitation or degradation before each use.

-

If possible, confirm the concentration of the stock solution periodically using an appropriate analytical method (e.g., HPLC).

-

Use fresh stock solutions for critical experiments to ensure consistency and accuracy.

References

Application Notes and Protocols: Evaluation of HBV-IN-40 Against Hepatitis B Virus Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with diverse genotypes influencing disease progression and treatment response.[1][2] The development of novel antiviral agents with broad activity against different HBV genotypes is a critical area of research. This document provides a detailed protocol for the preclinical evaluation of HBV-IN-40, a hypothetical novel inhibitor of HBV, against a panel of clinically relevant HBV genotypes.

The following protocols outline key in vitro experiments to characterize the antiviral activity, cytotoxicity, and potential mechanism of action of this compound. These assays are designed to provide a comprehensive dataset for the initial assessment of the compound's potential as a therapeutic candidate.

Data Presentation

Table 1: Antiviral Activity of this compound Against Different HBV Genotypes

| HBV Genotype | Cell Line | IC50 (µM) | IC90 (µM) | Selectivity Index (SI = CC50/IC50) |

| A | HepG2-NTCP | |||

| B | HepG2-NTCP | |||

| C | HepG2-NTCP | |||

| D | HepG2-NTCP | |||

| E | HepG2-NTCP | |||

| F | HepG2-NTCP | |||

| G | HepG2-NTCP | |||

| H | HepG2-NTCP |

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration. Data to be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Observation |

| HepG2 | ||

| Huh7 | ||

| Primary Human Hepatocytes |

CC50: 50% cytotoxic concentration. Data to be presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Cell Lines and Reagents

-

Cell Lines:

-

HepG2 (human hepatoma cell line)

-

Huh7 (human hepatoma cell line)

-

HepG2-NTCP: HepG2 cells stably expressing the sodium taurocholate co-transporting polypeptide (NTCP) receptor, enabling HBV entry.[3]

-

Primary Human Hepatocytes (PHH)

-

-

HBV Genotypes: Plasmids containing the full-length genomes of representative HBV genotypes (A-H).

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Positive control antiviral (e.g., Entecavir, Tenofovir)

-

Reagents for cytotoxicity assays (e.g., MTS, CellTiter-Glo®)

-

Reagents for quantification of HBV markers (HBsAg, HBeAg, HBV DNA)

-

In Vitro Antiviral Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against different HBV genotypes.

Workflow for Antiviral Activity Assay:

Caption: Workflow for determining the antiviral activity of this compound.

Methodology:

-

Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

HBV Infection: Infect the cells with HBV viral stocks of the desired genotype at a multiplicity of infection (MOI) of 100 genome equivalents per cell.

-

Compound Treatment: After 24 hours of infection, remove the inoculum and add fresh culture medium containing serial dilutions of this compound. Include a positive control (e.g., Entecavir) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 9 days, with a medium change containing the respective compound concentrations every 3 days.

-

Endpoint Analysis: On day 9 post-infection, collect the cell culture supernatant.

-

Quantify extracellular HBV DNA: Use quantitative real-time PCR (qPCR) to measure the amount of HBV DNA released into the supernatant.[4]

-

Quantify HBsAg and HBeAg: Use enzyme-linked immunosorbent assays (ELISAs) to measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[1]

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound on different liver-derived cell lines.

Workflow for Cytotoxicity Assay:

Caption: Workflow for assessing the cytotoxicity of this compound.

Methodology:

-

Cell Seeding: Seed HepG2, Huh7, and Primary Human Hepatocytes in 96-well plates.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Mechanism of Action Studies (Optional Follow-up)

To further elucidate the mechanism of action of this compound, a series of more targeted assays can be performed.

Potential Signaling Pathways to Investigate in Relation to HBV Replication:

Caption: Key signaling pathways known to modulate HBV replication.

Suggested Experiments:

-

Time-of-Addition Assay: To determine which stage of the HBV life cycle is targeted by this compound (e.g., entry, reverse transcription, viral assembly).

-

HBV cccDNA Analysis: To assess the effect of this compound on the formation or stability of covalently closed circular DNA (cccDNA), the transcriptional template for all viral RNAs. This can be done using Southern blot or cccDNA-specific qPCR.

-

Analysis of Viral RNA Transcripts: To determine if this compound affects the transcription of pregenomic RNA (pgRNA) and other viral mRNAs using Northern blot or RT-qPCR.

-

Western Blot Analysis: To investigate the impact of this compound on the expression of viral proteins (e.g., HBcAg, HBsAg) and key host factors in relevant signaling pathways (e.g., phosphorylation status of Akt, ERK, STAT3).[5][6][7]

HBV Genotyping

For confirmation of the HBV genotype used in the assays, viral DNA can be sequenced.

Methodology:

-

DNA Extraction: Isolate viral DNA from the HBV stocks.

-

PCR Amplification: Amplify the polymerase and/or S gene regions of the HBV genome using specific primers.

-

DNA Sequencing: Sequence the PCR products.

-

Phylogenetic Analysis: Compare the obtained sequences with reference sequences of known HBV genotypes to confirm the genotype.[8][9]

Conclusion

This comprehensive set of protocols provides a robust framework for the initial in vitro characterization of this compound. The data generated will be crucial for go/no-go decisions in the drug development pipeline and for guiding further mechanistic studies and preclinical development. The inclusion of a broad panel of HBV genotypes will ensure that the lead compound has the potential for wide clinical applicability.

References

- 1. meritresearchjournals.org [meritresearchjournals.org]

- 2. Hepatitis B Virus Genotypes and Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 4. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Regulation of Hepatitis B Virus Replication by the Ras-Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis B Virus Activates Signal Transducer and Activator of Transcription 3 Supporting Hepatocyte Survival and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Method for Genotyping Hepatitis B Virus on the Basis of TaqMan Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatitis B Virus Genotype by Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]

Application Notes and Protocols for the Evaluation of Hbv-IN-40 in HBV cccDNA Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action for Hbv-IN-40, particularly its direct effects on Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA), has not been publicly disclosed in detail. The primary literature suggests its activity may involve targeting HBV RNA accumulation, translation, capsid assembly, or capsid stability[1][2]. This document provides a generalized framework and detailed protocols for evaluating a compound with a potential mechanism as a Capsid Assembly Modulator (CAM) on HBV cccDNA, using this compound as a representative, albeit unconfirmed, example.

Introduction to this compound

This compound (also known as Compound 11826096) is a novel antiviral agent belonging to the dispirotripiperazine (DSTP) chemical class[1]. It has demonstrated potent inhibitory activity against HBV replication in cell culture models. The persistence of HBV infection, a major global health issue, is primarily due to the stability of the cccDNA minichromosome in the nucleus of infected hepatocytes, which serves as the transcriptional template for all viral RNAs[3]. Current standard-of-care therapies, such as nucleos(t)ide analogs (NAs), effectively suppress HBV replication but have minimal direct impact on the cccDNA reservoir[1]. Therefore, compounds that can inhibit the formation of new cccDNA or destabilize the existing pool are critical for achieving a functional cure.

Putative Mechanism of Action in cccDNA Research: Capsid Assembly Modulators (CAMs) represent a promising class of anti-HBV agents. By interfering with the proper assembly of the viral capsid, CAMs can disrupt the viral life cycle at multiple stages. A key secondary effect of some CAMs is the inhibition of de novo cccDNA formation. This is thought to occur because proper capsid structure and subsequent uncoating at the nuclear pore are prerequisites for the delivery of the relaxed circular DNA (rcDNA) genome into the nucleus for its conversion into cccDNA[4][5][6][7]. This compound, as a potential CAM, is therefore a candidate for investigation into its effects on the cccDNA pool.

Quantitative Data Summary (Representative Data)

The following tables summarize representative quantitative data from studies on known HBV Capsid Assembly Modulators. This data is provided for illustrative purposes to guide expected outcomes when testing a compound like this compound.

Table 1: In Vitro Antiviral Activity of a Representative Capsid Assembly Modulator

| Parameter | Cell Line | Value | Reference |

| EC50 (HBV DNA Replication) | HepG2.2.15 | 19 nM | [4] |

| EC50 (HBV DNA Replication) | HBV-infected PHHs | 19 nM | [4] |

| EC50 (de novo cccDNA Formation) | HBV-infected PHHs | 80 - 200 nM | [4][8] |

| EC50 (HBsAg Secretion) | HBV-infected PHHs | ~150 nM | [4] |

| EC50 (HBeAg Secretion) | HBV-infected PHHs | ~120 nM | [4] |

| CC50 (Cytotoxicity) | HepG2 Cells | >100 µM | [9] |

PHHs: Primary Human Hepatocytes

Table 2: Effect of Representative CAM on Intracellular HBV Markers

| Treatment Condition | cccDNA Reduction (%) | pgRNA Reduction (%) | Reference |

| CAM (at 50x EC50 for DNA replication) | >90% | ~80% | [10][11] |

| Nucleos(t)ide Analog (e.g., Tenofovir) | No significant reduction | No significant reduction | [4] |

Diagrams and Visualizations

Signaling Pathways and Mechanisms

Caption: Putative mechanism of this compound as a Capsid Assembly Modulator (CAM) in the HBV life cycle.

Experimental Workflows

Caption: Experimental workflow for quantifying the effect of this compound on de novo cccDNA formation.

Experimental Protocols

Protocol 1: Evaluation of this compound on de novo HBV cccDNA Formation in HepG2-NTCP Cells

This protocol assesses the ability of this compound to prevent the formation of cccDNA when administered at the time of infection.

A. Materials and Reagents

-

Cell Line: HepG2-NTCP cells (HepG2 cells stably expressing the human sodium taurocholate cotransporting polypeptide receptor)[12][13].

-

HBV Inoculum: Concentrated HBV particles from HepAD38 or HepG2.2.15 cell culture supernatant. Titer should be predetermined.

-

Compound: this compound (MedChemExpress, HY-155968), dissolved in DMSO to a 10 mM stock.

-

Culture Medium: DMEM/F12, supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection.

-

Infection Medium: Culture medium supplemented with 4% PEG 8000 and 2% DMSO[14][15].

-

DNA Extraction: Hirt lysis buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA) and 5 M NaCl solution[1][16]. Alternatively, a commercial kit for total DNA extraction (e.g., QIAamp DNA Mini Kit) can be used with modifications[17].

-

Nuclease: T5 Exonuclease (e.g., New England Biolabs)[18][19][20][21].

-

qPCR Reagents: cccDNA-specific primers/probe, primers/probe for a host housekeeping gene (e.g., β-globin), and qPCR master mix.

B. Cell Culture and Infection

-

Seed HepG2-NTCP cells onto collagen-coated 24-well plates at a density of 2 x 105 cells/well.

-

Culture for 24-48 hours until cells are well-attached and confluent.

-

Prepare serial dilutions of this compound in infection medium. Suggested concentrations: 0.1 µM, 0.7 µM (EC50), 5 µM, 10 µM. Include a DMSO vehicle control and a positive control (e.g., an entry inhibitor like Myrcludex B at 1 µM).

-

Aspirate culture medium and add the HBV inoculum (MOI of 100-500 genome equivalents/cell) mixed with the respective compound dilutions.

-

Incubate for 16-24 hours at 37°C.

-

Aspirate the inoculum, wash cells thoroughly (3-5 times) with PBS to remove residual virus and PEG.

-

Add fresh culture medium containing the corresponding dilutions of this compound.

-

Incubate for an additional 7-9 days, replacing the medium with fresh compound every 2-3 days.

C. Hirt DNA Extraction for cccDNA Enrichment [1][5][16]

-

On day 8-10 post-infection, wash cells with PBS and lyse by adding 500 µL of Hirt lysis buffer to each well.

-

Incubate for 30 minutes at room temperature to ensure complete lysis.

-

Transfer the viscous lysate to a microcentrifuge tube.

-

Add 125 µL of 5 M NaCl, mix gently by inversion, and incubate overnight at 4°C to precipitate high molecular weight genomic DNA and proteins.

-

Centrifuge at 14,000 x g for 30 minutes at 4°C.

-

Carefully transfer the supernatant, containing low molecular weight DNA (cccDNA, pf-rcDNA), to a new tube.

-

Perform phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation to purify the DNA.

-

Resuspend the final DNA pellet in 50 µL of TE buffer.

D. T5 Exonuclease Digestion [18][19][21]

-

In a PCR tube, combine 10 µL of the extracted DNA, 2 µL of 10x NEBuffer 4, and nuclease-free water to a final volume of 19 µL.

-

Add 1 µL of T5 Exonuclease (5 units).

-

Incubate at 37°C for 1 hour, followed by enzyme inactivation at 70°C for 30 minutes.

-

The resulting DNA sample is enriched for cccDNA and ready for qPCR.

E. cccDNA Quantification by qPCR [11][20]

-

Prepare a qPCR reaction using a cccDNA-specific primer/probe set that spans the single-stranded gap region of rcDNA.

-

Use 2-5 µL of the T5-treated DNA as a template.

-

Run a parallel qPCR for a single-copy host gene (e.g., β-globin) using untreated DNA to normalize for cell number.

-

Generate a standard curve using a plasmid containing the HBV genome to calculate absolute copy numbers.

-

Calculate cccDNA copies per cell.

Protocol 2: Southern Blot Analysis for cccDNA Confirmation

Southern blot is the gold standard for specifically identifying cccDNA and distinguishing it from other viral DNA forms.

A. DNA Preparation and Electrophoresis

-

Use a larger portion (e.g., 40 µL) of the Hirt-extracted DNA from Protocol 1.

-

For a control lane, heat-denature an aliquot of the DNA at 88°C for 5 minutes before loading. This will denature rcDNA and linear DNA to single-stranded forms, while cccDNA remains supercoiled[1][5].

-

Run the samples on a 1.2% agarose gel at a low voltage (e.g., 50V) for 12-16 hours to achieve good separation.

B. Blotting and Hybridization

-

Depurinate, denature, and neutralize the gel according to standard Southern blot protocols.

-

Transfer the DNA to a nylon membrane (e.g., Hybond-N+).

-

Hybridize the membrane with a 32P-labeled full-length HBV-specific riboprobe overnight at 65°C.

-

Wash the membrane under high-stringency conditions.

C. Detection

-

Expose the membrane to a phosphor screen and visualize using a phosphorimager.

-

Identify the bands corresponding to cccDNA (supercoiled), relaxed circular (rcDNA), and double-stranded linear (dslDNA) forms based on their migration relative to a DNA ladder and heat-denatured controls.

-

Quantify band intensity using densitometry software to determine the relative reduction in cccDNA levels in this compound-treated samples compared to the vehicle control.

Note on Safety: All work involving live Hepatitis B virus must be conducted under appropriate Biosafety Level 3 (BSL-3) containment conditions by trained personnel. Always adhere to institutional and national safety guidelines.

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of HBV Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NTCP-Reconstituted In Vitro HBV Infection System | Springer Nature Experiments [experiments.springernature.com]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ice-hbv.org [ice-hbv.org]

- 18. journals.asm.org [journals.asm.org]

- 19. T5 Exonuclease Hydrolysis of Hepatitis B Virus Replicative Intermediates Allows Reliable Quantification and Fast Drug Efficacy Testing of Covalently Closed Circular DNA by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

- 21. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Hbv-IN-40 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication. Current therapies, mainly nucleos(t)ide analogs (NAs) and interferons, can suppress viral replication but rarely lead to a complete cure. This highlights the urgent need for novel antiviral agents with different mechanisms of action.

The HBV core protein (HBc) is a crucial multifunctional protein that is essential for multiple stages of the viral lifecycle. It self-assembles to form the viral capsid, which is necessary for the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, reverse transcription, and the transport of the viral genome to the nucleus. Due to its central role, the HBV core protein is an attractive target for antiviral drug development.

Hbv-IN-40 (also known as compound 11826096) is a novel HBV inhibitor belonging to the dispirotripiperazine class of molecules. It has been identified as a potent inhibitor of HBV replication in cell-based assays. While its precise mechanism of action is still under investigation, initial studies suggest that it does not target the viral DNA polymerase or RNase H activities. The screening system used for its discovery points towards a mechanism involving the modulation of viral RNA accumulation, translation, capsid assembly, or capsid stability. This application note provides a comprehensive overview of this compound and detailed protocols for its application in high-throughput screening (HTS) to identify and characterize novel anti-HBV compounds.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following table summarizes the key quantitative data.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Cell Line | Reference |

| This compound | 0.7 | >50 | >71.4 | HBV Replication | HepDES19 |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Caption: HBV lifecycle and the potential target of this compound.

Caption: High-throughput screening workflow for HBV inhibitors.

Application Notes and Protocols for the Study of Novel HBV Entry Inhibitors

Note: As of November 2025, specific information regarding a compound designated "Hbv-IN-40" is not available in the public domain. The following application notes and protocols are a generalized guide for the characterization of a hypothetical novel Hepatitis B Virus (HBV) entry inhibitor, hereafter referred to as Hbv-IN-X , based on established methodologies in the field.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of antiviral agents targeting the initial stages of HBV infection.

Introduction to HBV Entry Inhibition

Hepatitis B Virus (HBV) infection is initiated by a multi-step process involving the attachment of the virus to heparan sulfate proteoglycans (HSPGs) on the hepatocyte surface, followed by high-affinity binding to the sodium-taurocholate cotransporting polypeptide (NTCP) receptor.[1][2][3][4] This interaction facilitates the entry of the virus into the cell.[5] Inhibiting this crucial first step is a promising therapeutic strategy to prevent de novo infection of hepatocytes and the establishment of persistent infection.[6][7] Entry inhibitors can be particularly effective in combination with current antiviral therapies, such as nucleos(t)ide analogues, to block reinfection and protect new hepatocytes that arise from natural liver turnover.[6][7]

Hbv-IN-X is a representative small molecule designed to interfere with the HBV entry process. These notes provide a framework for its in vitro characterization.

Data Presentation: In Vitro Profile of Hbv-IN-X

Effective characterization of an HBV entry inhibitor requires quantitative assessment of its antiviral potency, target engagement, and safety profile. The following tables summarize the expected data for a promising preclinical candidate like Hbv-IN-X.

Table 1: Antiviral Activity of Hbv-IN-X against HBV

| Assay Type | Cell Line | HBV Genotype | Parameter | Value |

| HBV Infection Assay | HepG2-NTCP | D | IC50 (nM) | 15 |

| HBV Infection Assay | Primary Human Hepatocytes | C | IC50 (nM) | 25 |

| Prophylactic Treatment | HepaRG | D | EC50 (nM) | 12 |

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are critical for determining the potency of the inhibitor.

Table 2: Cytotoxicity and Selectivity of Hbv-IN-X

| Cell Line | Assay | Parameter | Value (µM) | Selectivity Index (SI) |

| HepG2-NTCP | MTS Assay | CC50 | >50 | >3333 |

| Primary Human Hepatocytes | LDH Release Assay | CC50 | >25 | >1000 |

CC50 (Half-maximal cytotoxic concentration) is used to assess the compound's toxicity. The Selectivity Index (SI = CC50/IC50) provides an estimate of the therapeutic window.

Table 3: Mechanism of Action Profile of Hbv-IN-X

| Assay Type | Target | Parameter | Value |

| PreS1-NTCP Binding Assay | NTCP | Ki (nM) | 10 |

| Bile Salt Uptake Assay | NTCP Function | IC50 (µM) | 5 |

Ki (Inhibition constant) indicates the binding affinity of the inhibitor to its target. Comparing the antiviral IC50 to the IC50 for inhibiting the natural function of NTCP (bile salt uptake) is crucial for assessing potential off-target effects.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of HBV entry inhibitors.

Protocol 1: HBV Infection Inhibition Assay in HepG2-NTCP Cells

This assay quantifies the ability of Hbv-IN-X to prevent HBV infection in a widely used, susceptible cell line.[8][9]

Materials:

-

HepG2-NTCP cells

-

Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

-

HBV inoculum (e.g., from HepAD38 or HepG2.2.15 cell culture supernatant)[10]

-

Hbv-IN-X (stock solution in DMSO)

-

PEG-8000

-

Phosphate-Buffered Saline (PBS)

-

Reagents for quantifying HBeAg (ELISA) or HBV cccDNA (qPCR)

Procedure:

-

Seed HepG2-NTCP cells in 48-well plates and culture until they form a confluent monolayer.

-

Prepare serial dilutions of Hbv-IN-X in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Pre-incubate the cells with the medium containing different concentrations of Hbv-IN-X for 2 hours at 37°C. Include a "no drug" control.

-

Prepare the HBV inoculum in culture medium containing 4% PEG-8000.

-

Add the HBV inoculum to the wells (MOI of 100-500 genome equivalents per cell is common).[8][10]

-

Incubate for 16-24 hours at 37°C to allow for viral entry.

-

Aspirate the inoculum, and wash the cells three times with PBS to remove unbound virus.

-